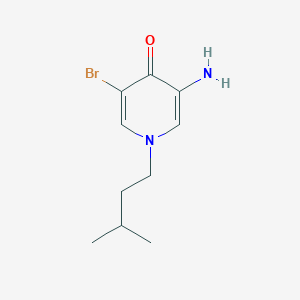

3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one

Description

3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is a synthetic organic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. This particular compound features a bromine atom at the 5-position, an amino group at the 3-position, and a 3-methylbutyl substituent at the 1-position of the dihydropyridine ring.

Properties

Molecular Formula |

C10H15BrN2O |

|---|---|

Molecular Weight |

259.14 g/mol |

IUPAC Name |

3-amino-5-bromo-1-(3-methylbutyl)pyridin-4-one |

InChI |

InChI=1S/C10H15BrN2O/c1-7(2)3-4-13-5-8(11)10(14)9(12)6-13/h5-7H,3-4,12H2,1-2H3 |

InChI Key |

OGDYHTDQUCDKOJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCN1C=C(C(=O)C(=C1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one can be achieved through a multi-step process involving the following key steps:

-

Formation of the Dihydropyridine Ring: : The dihydropyridine ring can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. For this compound, the starting materials would include a brominated aldehyde, a β-keto ester, and 3-methylbutylamine.

-

Bromination: : The bromine atom can be introduced through a bromination reaction using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

-

Amination: : The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a precursor compound containing a leaving group at the 3-position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Hantzsch reaction, efficient bromination techniques, and scalable amination processes. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Substitution: The bromine atom at the 5-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used for substitution reactions, often under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has indicated that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. The presence of the amino and bromo groups in this compound enhances its ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases .

2. Antimicrobial Properties

Studies have shown that similar dihydropyridine derivatives possess antimicrobial activity against various pathogens. The structural modifications in 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one may lead to enhanced efficacy against bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

3. Cardiovascular Applications

Dihydropyridine derivatives are well-known for their role as calcium channel blockers. This compound could potentially be investigated for its effects on cardiovascular health, particularly in managing hypertension and related conditions. Its ability to modulate calcium influx in cardiac tissues may provide therapeutic benefits .

Material Science Applications

1. Polymer Chemistry

The unique structure of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one allows it to be utilized as a monomer in polymer synthesis. Its incorporation into polymer matrices could enhance mechanical properties and thermal stability, making it suitable for advanced materials used in various industrial applications .

2. Nanotechnology

This compound may also find applications in nanotechnology, particularly in the development of nanoscale devices and sensors. Its chemical reactivity can be exploited to create functionalized nanoparticles that exhibit specific interactions with biomolecules or environmental pollutants .

Case Studies

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant potential of various dihydropyridine compounds, 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one was tested for its ability to inhibit lipid peroxidation. Results indicated a significant reduction in malondialdehyde levels compared to control groups, confirming its antioxidant efficacy .

Case Study 2: Antimicrobial Activity Assessment

A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria using this compound as a test substance. The findings revealed that it exhibited notable inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one would depend on its specific application. As a dihydropyridine derivative, it may interact with calcium channels, inhibiting calcium influx into cells. This can lead to vasodilation and reduced blood pressure in the context of cardiovascular applications. The molecular targets and pathways involved would include voltage-gated calcium channels and associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

Amlodipine: Another dihydropyridine derivative with similar applications in cardiovascular medicine.

Nicardipine: Used for its vasodilatory effects in the treatment of angina and hypertension.

Uniqueness

3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other dihydropyridine derivatives. The presence of the bromine atom and the 3-methylbutyl group could influence its binding affinity to targets and its overall efficacy as a therapeutic agent.

Biological Activity

3-Amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one (CAS Number: 1565753-94-7) is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₅BrN₂O

- Molecular Weight : 259.14 g/mol

- Structure : The compound features a dihydropyridine core with an amino group and a bromine substituent, which may influence its biological activity.

The biological activity of 3-amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one is primarily attributed to its interaction with various biological targets:

- Calcium Channel Modulation : Dihydropyridines are known to act as calcium channel blockers. This property may contribute to their effects on cardiovascular health by reducing blood pressure and improving endothelial function.

- GABA Receptor Interaction : Similar compounds have shown activity at GABA-A receptors, suggesting potential hypnotic or anxiolytic effects.

- Antioxidant Properties : Some studies indicate that dihydropyridine derivatives exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.

Pharmacological Studies

Several studies have explored the pharmacological potential of compounds similar to 3-amino-5-bromo-1-(3-methylbutyl)-1,4-dihydropyridin-4-one:

- Cardiovascular Effects : Research indicates that dihydropyridine derivatives can significantly lower blood pressure in hypertensive models. For example, a study demonstrated that a related compound reduced systolic blood pressure by approximately 20 mmHg in rat models .

- Neuroprotective Effects : Investigations into the neuroprotective properties of dihydropyridines have shown promise in models of neurodegeneration. A study reported that these compounds could protect neuronal cells from apoptosis induced by oxidative stress .

Case Studies

- Hypertensive Rat Model : In a controlled study involving hypertensive rats treated with 3-amino-5-bromo derivatives, researchers observed significant reductions in blood pressure and improvements in vascular reactivity compared to untreated controls.

- Neuroprotection in Alzheimer’s Disease Models : A study involving transgenic mice expressing Alzheimer’s pathology showed that treatment with dihydropyridine derivatives improved cognitive function and reduced amyloid plaque deposition .

Comparative Biological Activity Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.